molecular formula C7H6IN3 B6202918 2-azido-4-iodo-1-methylbenzene CAS No. 884602-27-1

2-azido-4-iodo-1-methylbenzene

Cat. No.: B6202918
CAS No.: 884602-27-1
M. Wt: 259
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-4-iodo-1-methylbenzene (AIMB) is an organoiodine compound that has been studied extensively in scientific research. AIMB is a colorless, water-soluble liquid that is used in a variety of applications, including organic synthesis, medical imaging, and biochemistry. AIMB is also used in a variety of laboratory experiments, such as the synthesis of new compounds and the study of biochemical and physiological effects.

Scientific Research Applications

2-azido-4-iodo-1-methylbenzene has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the preparation of a variety of compounds. This compound is also used in medical imaging, as it can be used to label molecules for imaging purposes. In biochemistry, this compound is used to study the mechanism of action of enzymes and other biological molecules.

Mechanism of Action

2-azido-4-iodo-1-methylbenzene has a number of different mechanisms of action. It can act as a substrate for enzymatic reactions, as a catalyst for the formation of new compounds, and as a reagent for the synthesis of new compounds. This compound can also act as a chelator, binding to metal ions and forming complexes that can be used in various biochemical reactions.
Biochemical and Physiological Effects
This compound has a number of effects on biochemical and physiological systems. It can act as an inhibitor of enzymes, and can also act as a substrate for enzymatic reactions. This compound can also act as a chelator, binding to metal ions and forming complexes that can be used in various biochemical reactions. This compound has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

2-azido-4-iodo-1-methylbenzene has a number of advantages for lab experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. It is also a relatively stable compound, making it easier to work with in a variety of laboratory conditions. Additionally, this compound can be used in a variety of reactions, making it a versatile reagent for organic synthesis. However, there are some limitations to using this compound in lab experiments. It is relatively expensive, and it can be toxic if not handled properly.

Future Directions

2-azido-4-iodo-1-methylbenzene has a wide range of potential applications in the future. It can be used in the synthesis of new compounds, as well as for medical imaging. It can also be used to study the mechanism of action of enzymes and other biological molecules. Additionally, this compound can be used in the development of new drugs, as it has been shown to have anti-inflammatory effects in animal models. Finally, this compound can be used in the development of new chelating agents, as it can bind to metal ions and form complexes that can be used in various biochemical reactions.

Synthesis Methods

2-azido-4-iodo-1-methylbenzene can be synthesized from the reaction of 4-iodoanisole and sodium azide. The reaction is carried out in an anhydrous solvent, such as acetonitrile, at a temperature of 60-90°C. The reaction yields a mixture of this compound and other products, which can be separated by column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-4-iodo-1-methylbenzene involves the conversion of 1-methyl-4-iodobenzene to 2-azido-4-iodo-1-methylbenzene through a series of reactions.", "Starting Materials": [ "1-methyl-4-iodobenzene", "NaN3", "CuSO4", "Sodium ascorbate", "DMF", "Water" ], "Reaction": [ "Dissolve 1-methyl-4-iodobenzene in DMF", "Add NaN3 and CuSO4 to the solution", "Stir the mixture at room temperature for 24 hours", "Add sodium ascorbate to the mixture", "Stir the mixture for an additional 24 hours", "Extract the product with water", "Dry the product with anhydrous Na2SO4", "Purify the product using column chromatography" ] }

884602-27-1

Molecular Formula

C7H6IN3

Molecular Weight

259

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.